molecular formula C3H7Cl2NO2S B2506466 N-(2-chloroethyl)-N-methylsulfamoyl chloride CAS No. 58425-10-8

N-(2-chloroethyl)-N-methylsulfamoyl chloride

Cat. No.: B2506466
CAS No.: 58425-10-8
M. Wt: 192.05
InChI Key: BNMDKFLVWRQKCU-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-N-methylsulfamoyl chloride is a useful research compound. Its molecular formula is C3H7Cl2NO2S and its molecular weight is 192.05. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Applications

Photocatalytic Oxidation of Gaseous Compounds : N-(2-chloroethyl)-N-methylsulfamoyl chloride has been studied for its behavior under photocatalytic oxidation processes. In particular, the oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2 under UV light reveals its degradation into various primary intermediates like ethylene, chloroethylene, and ethanol, among others. The study also delves into the effect of temperature on the rate of formation of these intermediates, providing insights into the photocatalytic oxidation mechanism of such compounds (Martyanov & Klabunde, 2003).

Chemical Synthesis and Reactivity

Synthesis of this compound Derivatives : Research has been conducted on the synthesis of various derivatives of this compound, examining their antineoplastic activity. The synthesis pathways and the preliminary evaluation of the antitumor properties of these derivatives provide valuable insights into the potential therapeutic applications of these compounds (Madelmont et al., 1985).

Protective Group Chemistry

Utilization as Protective Groups : The compound and its related moieties have been utilized as protective groups in synthetic chemistry. For instance, the 2-chloroethyl group has been used as a versatile protecting group for the pyrrole nitrogen atom, showcasing its utility in complex organic syntheses (González et al., 1983).

Sulfamoylation and Reactions with Nucleophiles

Sulfamoylation Reactions : The compound has been applied in the sulfamoylation of hydroxyl groups, demonstrating the acceleration of this reaction in specific solvents. This highlights its role in facilitating chemical transformations in organic synthesis (Okada, Iwashita, & Koizumi, 2000).Reactivity with Nucleophiles : Studies have also explored the reactivity of N-carbonylsulfamoyl chloride derivatives, like this compound, with various compounds, elucidating the reaction mechanisms and the formation of different product groups. This research adds to the understanding of its chemical behavior, especially in reactions involving electrophilic substitution (Graf, 1968).

Safety and Hazards

The safety data sheet for similar compounds suggests that they are highly flammable and may cause severe skin burns and eye damage . They may also cause respiratory irritation .

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2NO2S/c1-6(3-2-4)9(5,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMDKFLVWRQKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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